molecular formula C10H14BrClN2S B14769567 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine

Cat. No.: B14769567
M. Wt: 309.65 g/mol
InChI Key: BTXUTDDHRPLMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, and a piperazine ring substituted with a methyl group

Preparation Methods

The synthesis of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-5-chlorothiophene and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Synthetic Route: The 4-bromo-5-chlorothiophene is first activated using a base such as sodium hydride or potassium carbonate. The activated thiophene is then reacted with 4-methylpiperazine to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to remove the halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biological studies to investigate the function of various enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors in the central nervous system. The molecular targets and pathways involved include neurotransmitter receptors such as serotonin and dopamine receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling.

Comparison with Similar Compounds

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine can be compared with other similar compounds such as:

    1-((4-Bromo-5-chlorothiophen-2-yl)methyl)piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its binding affinity and selectivity for certain receptors.

    1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-ethylpiperazine: The presence of an ethyl group instead of a methyl group may alter the compound’s pharmacokinetic properties.

    1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-phenylpiperazine: The phenyl group may enhance the compound’s lipophilicity and ability to cross the blood-brain barrier.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14BrClN2S

Molecular Weight

309.65 g/mol

IUPAC Name

1-[(4-bromo-5-chlorothiophen-2-yl)methyl]-4-methylpiperazine

InChI

InChI=1S/C10H14BrClN2S/c1-13-2-4-14(5-3-13)7-8-6-9(11)10(12)15-8/h6H,2-5,7H2,1H3

InChI Key

BTXUTDDHRPLMOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(S2)Cl)Br

Origin of Product

United States

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